tert-butyl N-(2-acetyl-4-bromophenyl)carbamate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. This designation precisely indicates the structural arrangement where the tert-butyl group is attached to the carbamate moiety, which in turn is connected to the nitrogen atom bonded to the substituted benzene ring. The aromatic ring bears two substituents: an acetyl group at the 2-position and a bromine atom at the 4-position relative to the amino group attachment point.
The molecular formula C₁₃H₁₆BrNO₃ reflects the elemental composition with a molecular weight of 314.18 daltons. The Chemical Abstracts Service registry number 341521-29-7 provides unique identification in chemical databases and literature. Alternative catalog designations include various supplier-specific numbers such as MFCD18909632 in the MDL database system. The compound exhibits a simplified molecular-input line-entry system representation of CC(=O)C1=CC(Br)=CC=C1NC(=O)OC(C)(C)C, which encodes the complete structural connectivity.
The International Chemical Identifier string InChI=1S/C13H16BrNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) provides a standardized representation of the molecular structure. This systematic identification enables precise communication of the compound's structure across various chemical databases and computational systems. The corresponding InChI Key CCFLQYMUDYKGQO-UHFFFAOYSA-N serves as a hashed version for rapid database searches and structural comparisons.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound involves several key structural elements that influence its overall three-dimensional shape. The aromatic benzene ring provides a planar framework, with the bromine substituent at the para position relative to the carbamate nitrogen contributing significant steric bulk. The acetyl group at the ortho position introduces additional conformational considerations due to potential intramolecular interactions with the carbamate functionality.
The tert-butyl carbamate moiety exhibits characteristic tetrahedral geometry around the central carbon atom, with three methyl groups arranged to minimize steric repulsion. The carbamate carbonyl group adopts a planar configuration, typical of amide-like structures, which influences the rotational barriers around the carbon-nitrogen bond. The compound contains 18 heavy atoms with a rotatable bond count of 4, indicating moderate conformational flexibility.
Physical property calculations suggest a logarithmic partition coefficient of 3.21, indicating significant lipophilicity. The polar surface area measures 55 square angstroms, with three hydrogen bond acceptor sites and one hydrogen bond donor site. The carbon bond saturation parameter of 0.384 reflects the mixed sp² and sp³ hybridization states present in the molecule. These geometric parameters collectively influence the compound's solubility characteristics, crystal packing arrangements, and potential intermolecular interactions in both solution and solid phases.
The presence of the bromine atom introduces significant electronic effects through its electron-withdrawing nature, potentially affecting the electron density distribution across the aromatic ring. The acetyl group provides additional electronic modulation and may participate in intramolecular hydrogen bonding with the carbamate nitrogen under certain conformational arrangements.
Crystallographic Characterization and X-Ray Diffraction Data Interpretation
While specific crystallographic data for this compound were not extensively detailed in the available literature, general crystallographic principles can be applied to understand the expected solid-state behavior of this compound. The molecular structure suggests potential for specific crystal packing arrangements driven by intermolecular hydrogen bonding and halogen bonding interactions involving the bromine substituent.
Related compounds in the carbamate family typically exhibit hydrogen bonding networks in their crystal structures, where the carbamate nitrogen acts as a hydrogen bond donor and the carbonyl oxygen serves as an acceptor. The presence of the acetyl group introduces an additional carbonyl functionality that could participate in crystal packing through weak intermolecular interactions. The bromine atom, being a heavy atom, would provide strong scattering for X-ray diffraction experiments and could engage in halogen bonding with electron-rich sites on neighboring molecules.
The tert-butyl group typically adopts conformations that minimize steric clashes in crystal packing, often resulting in specific orientational preferences that influence unit cell parameters. The compound's molecular weight of 314.18 daltons falls within a range typical for small molecule crystallography, where complete structure determination using single crystal X-ray diffraction would be feasible with appropriate crystal quality.
Powder diffraction analysis would reveal characteristic peak patterns corresponding to the specific crystal system and space group adopted by this compound. The presence of the bromine atom would contribute to distinctive diffraction intensities that could aid in phase identification and structural confirmation. Thermal analysis coupled with diffraction studies could provide insights into polymorphic behavior and thermal stability characteristics of different crystal forms.
Comparative Analysis of Tautomeric Forms
The structural framework of this compound presents limited opportunities for classical tautomerism due to the stable carbamate linkage and the substitution pattern on the aromatic ring. However, conformational isomerism represents a more significant consideration for this compound, particularly regarding the orientation of the carbamate group relative to the aromatic plane and the acetyl group positioning.
The carbamate functionality typically exists in a stable form where the nitrogen lone pair participates in resonance with the carbonyl group, creating partial double bond character in the carbon-nitrogen linkage. This resonance stabilization effectively prevents tautomeric shifts that might otherwise occur in simpler amine systems. The acetyl group maintains its keto form under normal conditions, as the aromatic substitution pattern does not provide stabilization for potential enol tautomers.
Rotational isomerism around the carbamate carbon-nitrogen bond represents the primary source of structural variation in this compound. The barrier to rotation around this bond is typically elevated due to the partial double bond character, resulting in distinct conformational preferences. The ortho-acetyl substituent may influence these conformational preferences through steric interactions or potential intramolecular hydrogen bonding with the carbamate nitrogen.
Comparison with the related isomer tert-butyl N-(3-acetyl-4-bromophenyl)carbamate (CAS 2029357-42-2) reveals how positional substitution affects conformational behavior. The meta-acetyl isomer lacks the potential for intramolecular interactions between the acetyl and carbamate groups, potentially resulting in different conformational energy landscapes and crystal packing arrangements. These structural differences highlight the importance of precise substitution patterns in determining the overall molecular behavior and physical properties of carbamate-protected aromatic amines.
Properties
IUPAC Name |
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFLQYMUDYKGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Selection
In toluene at 70°C for 16 hours, 4-bromoaniline reacts with Boc anhydride to yield 64% tert-butyl (4-bromophenyl)carbamate after aqueous workup. Adapting this for 2-acetyl-4-bromoaniline requires mild bases (e.g., sodium bicarbonate) to prevent acetyl group hydrolysis.
Catalytic Approaches
A sulfonic acid-functionalized nanoporous titania catalyst enables solvent-free Boc protection at 20°C for 35 minutes, achieving 89% yield for analogous substrates. This method reduces reaction time and avoids side reactions from elevated temperatures.
Two-Step Synthesis via Intermediate Halogenation
For substrates where direct Boc protection is hindered, halogenation post-protection offers an alternative.
Boc Protection Followed by Bromination
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Protect 2-acetylaniline with Boc anhydride in tetrahydrofuran (THF) using triethylamine.
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Brominate the aromatic ring using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
This approach avoids acetyl group interference but risks regioselectivity issues.
Friedel-Crafts Acylation of Boc-Protected 4-Bromoaniline
Introducing the acetyl group after Boc protection circumvents compatibility challenges.
Acylation Conditions
React tert-butyl (4-bromophenyl)carbamate with acetyl chloride in dichloromethane using aluminum chloride as a catalyst. This method mirrors Friedel-Crafts protocols but requires careful control to prevent deprotection.
Comparative Analysis of Methodologies
*Estimated based on analogous reactions.
Optimization Strategies
Solvent Systems
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate undergoes various chemical reactions, including:
Deprotection: The removal of the BOC group can be achieved using reagents such as oxalyl chloride in methanol, trifluoroacetic acid (TFA), or hydrochloric acid in organic solvents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can undergo oxidation or reduction reactions to form different derivatives.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol, TFA, hydrochloric acid in ethyl acetate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the BOC group yields 2-acetyl-4-bromoaniline, while substitution reactions can yield various substituted anilines.
Scientific Research Applications
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-acetyl-4-bromophenyl)carbamate involves its role as a protected intermediate in organic synthesis. The BOC group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of tert-Butyl Carbamate Derivatives
Key Observations:
- Substituent Effects on Yield: Electron-withdrawing groups (e.g., nitro in ) and steric hindrance (e.g., thiazole in ) often reduce yields. For example, 42g (3-OCH₃, 4-thiazole) yielded only 16%, likely due to steric and electronic challenges .
- Physical State: Most analogs are oils, but crystalline solids (e.g., 42h, 77% yield as a yellow solid) form when polar substituents enhance intermolecular interactions .
- Synthetic Flexibility: The acetyl group in the target compound offers a reactive ketone for further derivatization, whereas bromine enables Suzuki-Miyaura couplings, distinguishing it from fluorine- or methoxy-substituted analogs .
Case Study: Structural Analog in Drug Development
tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate (85:15 isomer mix) was synthesized in 80% yield as a key intermediate for 8-oxo inhibitors, highlighting the utility of Boc-protected carbamates in medicinal chemistry . Compared to the target compound, this analog’s cyclohexyl-benzimidazolone scaffold demonstrates how core structure variations tailor bioactivity.
Biological Activity
Tert-butyl N-(2-acetyl-4-bromophenyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, an acetyl group, and a 4-bromophenyl moiety linked through a carbamate functional group. The molecular formula is CHBrNO, with a molar mass of approximately 314.17 g/mol. Understanding its biological activity is crucial for its application in drug development and biochemical research.
The biological activity of this compound primarily involves its ability to form stable covalent linkages with biological targets, including enzymes and receptors. This mechanism allows the compound to modulate the activity of these targets, influencing various biochemical pathways. The carbamate linkage facilitates interactions with amine groups on proteins, which can lead to enzyme inhibition or activation, making it a valuable tool in medicinal chemistry.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes, which can be pivotal in therapeutic contexts. For instance, studies have shown that compounds with similar structures can inhibit proteases and other enzymes involved in disease pathways, suggesting that this compound may exhibit similar inhibitory effects.
Interaction with Biological Macromolecules
The compound has been investigated for its interactions with various biological macromolecules. Its structure allows it to serve as a model compound for studying enzyme-substrate interactions and protein modifications. These interactions are critical for understanding how carbamates influence biochemical pathways and therapeutic outcomes.
Prodrug Potential
This compound may also function as a prodrug, meaning it could be metabolized into an active form within the body. This property enhances its applicability in drug design, particularly for compounds targeting specific diseases where selective activation is beneficial.
Case Studies and Research Findings
Comparative Analysis
To provide further insight into the biological activity of this compound, it can be compared with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-(2-acetyl-4-fluorophenyl)carbamate | Structure | Enzyme substrate interactions; potential prodrug. |
| Tert-butyl N-(2-acetyl-4-chlorophenyl)carbamate | Structure | Used in peptide synthesis; enzyme inhibition studies. |
| Tert-butyl N-(2-acetyl-5-fluorophenyl)carbamate | Structure | Investigated for enzyme inhibition; potential applications in drug development. |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing tert-butyl N-(2-acetyl-4-bromophenyl)carbamate, and how can reaction conditions be standardized?
Answer: The synthesis typically involves introducing the carbamate group to a pre-functionalized aromatic scaffold. A common approach includes:
- Step 1: Bromination and acetylation of the phenyl ring to generate 2-acetyl-4-bromoaniline.
- Step 2: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–5°C to minimize side reactions like hydrolysis .
- Optimization: Control temperature rigorously, use inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to chloroformate) to maximize yield (>75%) .
Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Key for confirming the carbamate linkage (δ ~150 ppm for carbonyl in ¹³C NMR) and acetyl group (δ ~2.5 ppm for CH₃ in ¹H NMR). Aromatic protons show splitting patterns consistent with substitution (e.g., para-bromo substituent) .
- X-ray Crystallography: Use SHELX or SIR97 for structure determination. Refinement with SHELXL resolves ambiguities in bond angles/geometry, especially for sterically hindered tert-butyl groups .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~339.04 Da for C₁₃H₁₅BrNO₃) .
Q. Q3. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?
Answer:
- Chromatography: Use silica gel column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to separate unreacted starting materials and acetylated byproducts.
- Recrystallization: Optimize solvent polarity (e.g., dichloromethane/hexane) to isolate crystalline product. For persistent impurities, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. Q4. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer: The tert-butyl group can hinder access to the carbamate’s nitrogen, reducing nucleophilicity. However, the 4-bromo substituent remains accessible for cross-coupling:
- Suzuki Conditions: Use Pd(PPh₃)₄ (2 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor for debromination side reactions via GC-MS .
- Challenges: Steric hindrance may slow transmetallation; microwave-assisted heating (120°C, 30 min) can accelerate reactivity .
Q. Q5. What strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
Answer:
- Assay Optimization: Validate enzyme inhibition assays (e.g., IC₅₀) under standardized pH, temperature, and substrate concentrations. Include positive controls (e.g., known carbamate inhibitors) .
- Metabolite Screening: Use LC-MS to identify hydrolyzed products (e.g., free amine from carbamate cleavage) that may contribute to off-target effects .
- Structural Analog Comparison: Compare activity with analogs lacking the acetyl or bromo group to isolate pharmacophoric contributions .
Q. Q6. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on hydrogen bonding between the carbamate carbonyl and conserved lysine residues.
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Validation: Correlate in silico predictions with SPR (surface plasmon resonance) data for binding kinetics (ka/kd) .
Q. Q7. What are the best practices for scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Answer:
- Chiral Resolution: If the compound has stereocenters, use chiral HPLC (e.g., Chiralpak AD-H column) with heptane/ethanol (90:10) to separate enantiomers.
- Continuous Flow Synthesis: Implement microreactors for precise temperature control and reduced side reactions. Achieve >90% yield at 50 g scale with residence time <10 min .
- In-line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Q. Q8. How does the electronic effect of the 4-bromo substituent impact the compound’s stability under acidic/basic conditions?
Answer:
- Acidic Conditions (pH <3): The electron-withdrawing bromo group increases carbamate hydrolysis risk. Stabilize by buffering below pH 2.5 (e.g., citrate buffer) or using protective colloids .
- Basic Conditions (pH >9): Bromo’s inductive effect accelerates deacetylation. Add antioxidants (e.g., BHT) or conduct reactions under inert atmosphere to mitigate degradation .
Q. Q9. What methodologies enable comparative studies between this compound and its structural analogs?
Answer:
- SAR Studies: Synthesize analogs (e.g., tert-butyl N-(4-bromo-2-methylphenyl)carbamate) and compare bioactivity. Use PCA (principal component analysis) to correlate substituent effects with activity .
- Crystallographic Overlays: Superimpose X-ray structures of analogs to identify steric/electronic differences impacting target binding .
- DFT Calculations: Compute electrostatic potential maps (at B3LYP/6-31G* level) to compare charge distribution at key functional groups .
Q. Q10. How can reaction byproducts (e.g., acetyl migration) be detected and minimized during synthesis?
Answer:
- Detection: Use LC-MS with a polar column (e.g., HILIC) to identify acetyl-migrated isomers (retention time shifts).
- Mitigation: Lower reaction temperature (<0°C) and use bulky bases (e.g., DIPEA) to suppress acetyl group mobility. Post-reaction quenching with acetic acid stabilizes the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
